molecular formula C20H16N2 B12105613 N,1-Diphenyl-1H-indol-4-amine

N,1-Diphenyl-1H-indol-4-amine

Cat. No.: B12105613
M. Wt: 284.4 g/mol
InChI Key: SZLRIVFSQVYDLC-UHFFFAOYSA-N
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Description

N,1-Diphenyl-1H-indol-4-amine is a compound that features an indole ring system substituted with phenyl groups. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Diphenyl-1H-indol-4-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for high yield and purity. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,1-Diphenyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,1-Diphenyl-1H-indol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-Diphenyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Diphenyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl groups enhance its stability and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N,1-diphenylindol-4-amine

InChI

InChI=1S/C20H16N2/c1-3-8-16(9-4-1)21-19-12-7-13-20-18(19)14-15-22(20)17-10-5-2-6-11-17/h1-15,21H

InChI Key

SZLRIVFSQVYDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4

Origin of Product

United States

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